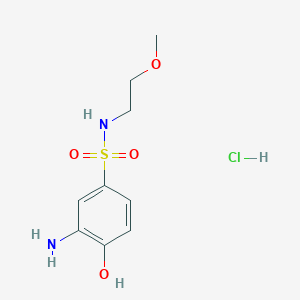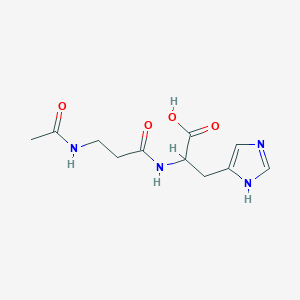
3-Chlorooxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chlorooxepan-2-one can be synthesized through the Baeyer-Villiger oxidation of 3-chlorocyclohexanone. The reaction typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired lactone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Baeyer-Villiger oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorooxepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as azides, leading to the formation of azido derivatives.
Ring-Opening Polymerization: This compound can undergo ring-opening polymerization to form polyesters, which are useful in creating biodegradable materials.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for the substitution of the chlorine atom to form azido derivatives.
Catalysts: Copper catalysts are often employed in click chemistry reactions involving this compound.
Major Products Formed:
Aplicaciones Científicas De Investigación
3-Chlorooxepan-2-one has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-chlorooxepan-2-one primarily involves its reactivity as a lactone. The compound can undergo ring-opening reactions, which are catalyzed by various agents, leading to the formation of polyesters. These polyesters can further interact with biological systems, exhibiting properties such as biodegradability and biocompatibility .
Comparación Con Compuestos Similares
Oxepan-2-one (ε-caprolactone): A non-chlorinated analog used in similar applications.
3-Bromooxepan-2-one: Another halogenated derivative with comparable reactivity.
Uniqueness: 3-Chlorooxepan-2-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and allows for specific functionalization through substitution reactions. This makes it a versatile compound for the synthesis of specialized polymers and materials .
Propiedades
Fórmula molecular |
C6H9ClO2 |
|---|---|
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
3-chlorooxepan-2-one |
InChI |
InChI=1S/C6H9ClO2/c7-5-3-1-2-4-9-6(5)8/h5H,1-4H2 |
Clave InChI |
XJOZVHUKILXBEV-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(=O)C(C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)






![N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)





